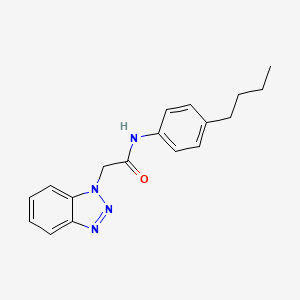
2-(1H-1,2,3-benzotriazol-1-yl)-N-(4-butylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-1,2,3-benzotriazol-1-yl)-N-(4-butylphenyl)acetamide is a useful research compound. Its molecular formula is C18H20N4O and its molecular weight is 308.385. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(1H-1,2,3-benzotriazol-1-yl)-N-(4-butylphenyl)acetamide is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of recent studies and findings.
- Molecular Formula : C18H20N4O
- Molecular Weight : 308.38 g/mol
- CAS Number : 298218-10-7
- Structural Characteristics : The compound features a benzotriazole moiety linked to a butylphenyl acetamide structure, which is significant for its biological interactions.
Antimicrobial Properties
Research indicates that benzotriazole derivatives exhibit promising antimicrobial activity. In particular, this compound has been evaluated for its efficacy against various bacterial strains. For instance:
- Study Findings : A study reported that this compound demonstrated antibacterial effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 25 |
Anti-inflammatory Activity
Benzotriazole compounds have also been linked to anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines suggests potential use in treating inflammatory conditions:
- Mechanism : It is believed that the benzotriazole nucleus interacts with signaling pathways involved in inflammation, thereby reducing the production of inflammatory mediators .
Analgesic Effects
Some derivatives of benzotriazole have shown analgesic properties in animal models:
- Case Study : In a controlled study, the compound exhibited significant pain relief in mice subjected to formalin-induced pain, indicating its potential as an analgesic agent .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
- Interaction with Membrane Structures : The hydrophobic butyl group enhances membrane penetration, facilitating interaction with intracellular targets.
- Modulation of Gene Expression : It may influence the expression of genes related to inflammation and microbial resistance.
Case Studies and Research Findings
Several studies have provided insights into the biological activities of this compound:
- Antimicrobial Evaluation : In vitro tests demonstrated that the compound was effective against multiple strains of bacteria and fungi, showing a broad spectrum of antimicrobial activity.
- Inflammation Models : Experimental models using carrageenan-induced paw edema indicated that treatment with the compound significantly reduced swelling compared to control groups .
科学的研究の応用
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Its structural features allow it to interact effectively with microbial targets, leading to significant antibacterial and antifungal activities.
Case Study: Antimicrobial Screening
In a study evaluating various derivatives of benzotriazole, 2-(1H-1,2,3-benzotriazol-1-yl)-N-(4-butylphenyl)acetamide was tested against several bacterial strains. The findings indicated promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 1.27 µM |
| Staphylococcus aureus | 5.08 µM |
| Escherichia coli | 2.54 µM |
| Salmonella typhi | 5.08 µM |
| Klebsiella pneumoniae | 2.60 µM |
These results suggest that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study focused on its effects on human colorectal carcinoma cell lines demonstrated that it possesses considerable antiproliferative activity.
Case Study: Anticancer Screening
In vitro tests showed that the compound had an IC50 value of approximately 5.85 µM against HCT116 cells, indicating its potential as an effective anticancer agent:
| Compound | IC50 (µM) |
|---|---|
| This compound | 5.85 |
| Standard Drug (5-Fluorouracil) | 9.99 |
This comparison reveals that the compound is more potent than the standard chemotherapy drug, suggesting it may offer a novel approach in cancer treatment strategies .
特性
IUPAC Name |
2-(benzotriazol-1-yl)-N-(4-butylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-2-3-6-14-9-11-15(12-10-14)19-18(23)13-22-17-8-5-4-7-16(17)20-21-22/h4-5,7-12H,2-3,6,13H2,1H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQCFLAFSDFFMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













